molecular formula C18H10Cl2O2 B15082364 p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- CAS No. 24909-17-9

p-Benzoquinone, 2,5-dichloro-3,6-diphenyl-

Cat. No.: B15082364
CAS No.: 24909-17-9
M. Wt: 329.2 g/mol
InChI Key: IJUJYRJLDUZIBE-UHFFFAOYSA-N
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Description

p-Benzoquinone, 2,5-dichloro-3,6-diphenyl-: is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two phenyl groups attached to the quinone core. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- typically involves the chlorination of benzoquinone derivatives followed by the introduction of phenyl groups. One common method includes the reaction of 2,5-dichlorobenzoquinone with phenyl magnesium bromide under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of chlorinating agents and phenylating reagents in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: This compound can be reduced to its corresponding hydroquinone form using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted benzoquinone derivatives.

Scientific Research Applications

Chemistry: p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- is used as an oxidizing agent in organic synthesis. It is also employed in the study of electron transfer reactions and redox chemistry.

Biology: In biological research, this compound is used to study the effects of quinones on cellular processes and oxidative stress.

Industry: In the industrial sector, p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- is used in the synthesis of dyes, polymers, and other chemical intermediates.

Mechanism of Action

The mechanism of action of p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in various chemical processes. Its molecular targets include enzymes and proteins involved in redox reactions, and it can modulate pathways related to oxidative stress and cellular metabolism.

Comparison with Similar Compounds

Uniqueness: p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- is unique due to the presence of both chlorine and phenyl groups, which enhance its reactivity and make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

2,5-dichloro-3,6-diphenylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2O2/c19-15-13(11-7-3-1-4-8-11)17(21)16(20)14(18(15)22)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUJYRJLDUZIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Cl)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296788
Record name p-Benzoquinone, 2,5-dichloro-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24909-17-9
Record name NSC111557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Benzoquinone, 2,5-dichloro-3,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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